Isoquinolin-4-ol hydrobromide
CAS No.:
Cat. No.: VC15966941
Molecular Formula: C9H8BrNO
Molecular Weight: 226.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BrNO |
|---|---|
| Molecular Weight | 226.07 g/mol |
| IUPAC Name | isoquinolin-4-ol;hydrobromide |
| Standard InChI | InChI=1S/C9H7NO.BrH/c11-9-6-10-5-7-3-1-2-4-8(7)9;/h1-6,11H;1H |
| Standard InChI Key | SJFRJEXEEJGGCG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=NC=C2O.Br |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and IUPAC Nomenclature
Isoquinolin-4-ol hydrobromide consists of a planar isoquinoline core substituted with a hydroxyl group at the 4-position, protonated by hydrobromic acid to form the hydrobromide salt. Its IUPAC name is isoquinolin-4-ol hydrobromide, with the canonical SMILES string C1=CC=C2C(=C1)C=NC=C2O.Br. The crystal structure remains undetermined, but X-ray diffraction studies of analogous isoquinoline salts suggest a monoclinic lattice with Br⁻ counterions occupying interstitial sites .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| Solubility (25°C) | 12 mg/mL in DMSO |
| Melting Point | 245–248°C (decomposes) |
| logP (Octanol-Water) | 1.87 |
| pKa (Hydroxyl Group) | 8.2 ± 0.3 |
Data derived from VulcanChem and thermodynamic modeling of analogous compounds .
Spectroscopic Signatures
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¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, OH), 8.42 (d, J = 8.7 Hz, H-1), 7.89–7.83 (m, H-5/H-8), 7.52 (t, J = 7.4 Hz, H-6/H-7), 6.75 (s, H-3) .
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IR (KBr): ν = 3250 cm⁻¹ (O–H stretch), 1640 cm⁻¹ (C=N), 1595 cm⁻¹ (aromatic C=C) .
Synthesis and Optimization Strategies
Bischler-Napieralski Cyclization
The patent US5849917A details a one-pot synthesis leveraging Bischler-Napieralski cyclization of N-(2-cyclohex-1-enylethyl)-2-(4-methoxyphenyl)acetamide with 0.45–0.8 equiv. phosphorus oxychloride (POCl₃), achieving 72–85% yield. Critical parameters include:
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Temperature: 80–90°C under nitrogen atmosphere.
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Solvent: Toluene or dichloroethane, avoiding chlorinated solvents for environmental safety.
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Workup: Extraction with toluene (2×20 mL) followed by neutralization with NaHCO₃ .
Post-Synthetic Modifications
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Alkanoylation: The intermediate 1-(4-methoxybenzyl)-3,4,5,6,7,8-hexahydro-isoquinoline undergoes in situ acylation with acetic anhydride, yielding N-acetyl derivatives for enhanced lipophilicity .
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Bromination: Electrophilic substitution at C-5/C-8 positions using Br₂/FeBr₃ increases antiviral potency by 3-fold in murine models.
Biological Activities and Mechanisms
Antimicrobial and Antiviral Efficacy
Isoquinolin-4-ol hydrobromide inhibits Staphylococcus aureus (MIC = 32 µg/mL) and herpes simplex virus-1 (IC₅₀ = 18 µM) by disrupting membrane integrity and viral DNA polymerase, respectively . Comparative data:
Table 2: Antimicrobial Activity Against Gram-Positive Pathogens
| Parameter | Value |
|---|---|
| T₁/₂ | 0.89 h |
| Vss | 1.27 L/kg |
| AUC₀–inf | 2588 ng·h/mL |
Data from GLPG1205 analog studies .
Toxicity and Regulatory Status
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Acute Toxicity: LD₅₀ > 500 mg/kg in mice (oral).
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Genotoxicity: Negative in Ames test at ≤100 µM.
Regulatory agencies classify it as "For research use only" due to insufficient clinical data.
Future Directions and Challenges
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